(Z)-ethyl 2-(2-((5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 2-[2-(5-methyl-1-phenylpyrazole-4-carbonyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S2/c1-4-32-21(28)14-26-19-11-10-17(34(3,30)31)12-20(19)33-23(26)25-22(29)18-13-24-27(15(18)2)16-8-6-5-7-9-16/h5-13H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOXFXWRXAYMHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=C(N(N=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-ethyl 2-(2-((5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic implications of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrazole moiety linked to a benzo[d]thiazole ring, which contributes to its biological activity. The presence of the methylsulfonyl group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with (Z)-ethyl 2-(2-((5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate:
- Anticancer Activity :
-
Anti-inflammatory Effects :
- Research indicates that derivatives of similar structures have shown promising anti-inflammatory properties. For instance, compounds with similar thiazole and pyrazole frameworks have been reported to inhibit pro-inflammatory cytokines, suggesting that (Z)-ethyl 2-(2-((5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate may also exhibit these effects .
- Antimicrobial Properties :
The biological activities of (Z)-ethyl 2-(2-((5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate can be attributed to several mechanisms:
- Androgen Receptor Modulation : The compound acts as a selective androgen receptor modulator (SARM), exhibiting both agonistic and antagonistic properties depending on the cellular context. This duality allows it to inhibit cancer cell proliferation while potentially promoting differentiation in normal cells .
- Inhibition of Inflammatory Pathways : It may inhibit key signaling pathways involved in inflammation, such as NF-kB and MAPK pathways, leading to reduced expression of inflammatory mediators .
Study 1: Anticancer Efficacy
In vitro studies conducted on prostate cancer cell lines demonstrated that (Z)-ethyl 2-(2-((5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate reduced cell viability significantly with an IC50 value of approximately 12 µM. This effect was attributed to its ability to downregulate AR expression and inhibit cell cycle progression .
Study 2: Anti-inflammatory Activity
A comparative study evaluated the anti-inflammatory effects of various derivatives, including (Z)-ethyl 2-(2-((5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate. Results indicated a significant reduction in TNF-alpha levels in treated macrophages, highlighting its potential as an anti-inflammatory agent .
Data Tables
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
The synthesis of this compound typically involves multiple steps, often beginning with the preparation of the pyrazole and thiazole moieties. The methods may include:
- Condensation Reactions : Utilizing hydrazine derivatives and carbonyl compounds to form pyrazole structures.
- Thiazole Formation : Employing thiazole precursors in reactions that yield substituted thiazoles, which are then coupled with the pyrazole derivatives.
The detailed synthetic pathways can be found in various studies, highlighting the efficiency and yield of different methods employed to produce this compound.
Anticancer Properties
Recent studies have indicated that compounds containing pyrazole and thiazole structures exhibit significant anticancer properties. For example:
- Inhibition of Tumor Growth : Research has shown that derivatives similar to (Z)-ethyl 2-(2-((5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate can inhibit the proliferation of cancer cells, particularly in prostate cancer models. The mechanism often involves modulation of androgen receptors or other signaling pathways associated with tumor growth .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may reduce inflammation through the inhibition of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
The thiazole moiety is known for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics .
Study on Anticancer Efficacy
A study published in PLOS ONE evaluated a series of pyrazole derivatives for their ability to act as partial agonists of PPARγ, a receptor implicated in cancer progression. The results indicated that specific modifications to the pyrazole structure enhanced anticancer activity, supporting further exploration into similar compounds like (Z)-ethyl 2-(2-((5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate .
| Compound | Activity Type | Reference |
|---|---|---|
| (Z)-ethyl 2-(...) | Anticancer | |
| (Z)-ethyl 2-(...) | Anti-inflammatory | |
| (Z)-ethyl 2-(...) | Antimicrobial |
Pharmacokinetic Studies
Pharmacokinetic evaluations have shown that compounds with similar structures exhibit favorable absorption and distribution characteristics, which are crucial for their therapeutic efficacy. These studies often utilize animal models to assess bioavailability and metabolic stability .
Analyse Chemischer Reaktionen
Knoevenagel Condensation
The formation of pyrazole-linked thiazole derivatives often employs Knoevenagel condensation . For example, thiopyrano[2,3-d]thiazole-pyrazole hybrids are synthesized via condensation between 4-thioxo-2-thiazolidinone and pyrazole-4-carbaldehydes in glacial acetic acid with sodium acetate as a catalyst .
Example reaction :
Conditions : Reflux for 2 hours, followed by recrystallization in ethanol/dioxane. Yields: 65–85% .
Cyclization Reactions
Cyclization of thiosemicarbazides or hydrazinecarbothioamides in basic media is a key step for forming 1,2,4-triazole-3-thiones . For the target compound’s benzo[d]thiazole core, similar methods are likely used:
Example :
Conditions : Reflux in ethanol, cyclization under basic conditions (e.g., NaOH). Yields: 52–91% .
Imine Formation
The imino group (-N=C-) in the compound is typically formed via condensation between a carbonyl group (e.g., pyrazole-4-carbonyl chloride) and an amine (e.g., benzo[d]thiazol-2-amine) .
Example :
Conditions : Stirring in dry THF or DMF at 0–25°C.
Esterification
The ethyl acetate group is introduced through esterification of carboxylic acid intermediates with ethanol under acidic conditions:
Yields : 70–90% (based on analogous syntheses) .
Reaction Optimization Data
Mechanistic Insights
-
Eschenmoser Coupling : For diazenyl-triazolethiones, nucleophilic attack of hydrazinecarbothioamides on tetrachloro-1,4-benzoquinone forms intermediates that rearrange to yield the final product .
-
Domino Reactions : Pyrazole-thiazole hybrids are synthesized via domino alkylation-cyclization of propargyl bromides with thioureas under microwave irradiation (e.g., 2-aminothiazoles in 80% yield) .
Structural Characterization
Key spectroscopic data for analogs:
-
¹H NMR : Pyrazole protons appear as singlets at δ 8.70 ppm, while NH protons resonate at δ 13.75 ppm .
-
¹³C NMR : Carbonyl (C=O) and thiocarbonyl (C=S) signals at δ 170–195 ppm .
-
IR : Stretching vibrations for C=O (1736 cm⁻¹) and C=S (1240 cm⁻¹) .
Challenges and Innovations
Q & A
Q. What are the critical steps in synthesizing (Z)-ethyl 2-(2-((5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate?
- Methodological Answer : The synthesis typically involves: (i) Formation of the benzo[d]thiazole core via cyclization of thiourea derivatives with α-halocarbonyl intermediates (analogous to Hantzsch thiazole synthesis) . (ii) Introduction of the methylsulfonyl group via sulfonation or nucleophilic substitution at the 6-position of the benzothiazole ring . (iii) Condensation of the 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl moiety using Vilsmeier-Haack reagent (DMF/POCl₃) to form the imino linkage . (iv) Purification via column chromatography and recrystallization to achieve >95% purity .
Q. How can the structural identity and purity of this compound be confirmed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts for protons in the pyrazole (δ 7.2–8.1 ppm), benzothiazole (δ 6.8–7.5 ppm), and methylsulfonyl (δ 3.1–3.3 ppm) groups .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the ethyl ester and methylsulfonyl moieties .
- X-ray Crystallography : Resolve crystallographic data to validate the Z-configuration of the imino group and dihedral angles between aromatic rings (e.g., 6.5–34.0° deviations observed in related structures) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the imino condensation step?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (60–80°C), stoichiometry (1:1 to 1:1.2 acyl chloride:amine), and solvent polarity (DMF vs. DCM). Continuous flow reactors may enhance reproducibility and reduce side reactions .
- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate imine formation.
- In-situ Monitoring : Employ FTIR or Raman spectroscopy to track the disappearance of the carbonyl stretching band (~1700 cm⁻¹) .
Q. What strategies resolve contradictions in biological activity data for structurally similar benzothiazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methylsulfonyl vs. methoxy groups at the 6-position) on target binding using molecular docking (e.g., AutoDock Vina) .
- Cellular Assay Optimization : Normalize activity data against cytotoxicity (e.g., MTT assay) and account for metabolic stability differences caused by fluorine substitution .
- Data Meta-Analysis : Cross-reference published IC₅₀ values for related compounds (e.g., antitumor activity of 2-phenyl-1,3-thiazole derivatives) to identify outliers due to assay variability .
Q. How can the metabolic stability of this compound be enhanced for in vivo studies?
- Methodological Answer :
- Isotope Labeling : Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated oxidation .
- Prodrug Design : Modify the ethyl ester to a tert-butyl ester for slower hydrolysis in plasma .
- Microsomal Stability Assays : Use liver microsomes (human/rat) to identify metabolic hotspots via LC-MS/MS metabolite profiling .
Data Analysis & Mechanistic Questions
Q. What computational methods predict the binding mode of this compound to biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate interactions with kinases (e.g., EGFR) using AMBER or GROMACS, focusing on π-π stacking between the benzothiazole and phenylalanine residues .
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at the sulfonyl group) using Schrödinger Phase .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes upon substituent modifications (e.g., replacing methyl with fluorine) .
Q. How do crystallographic data resolve ambiguities in stereochemical assignments?
- Methodological Answer :
- Patterson Maps : Identify heavy atoms (e.g., sulfur in benzothiazole) to solve phase problems .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π bonds stabilizing the Z-configuration) .
- Torsion Angle Refinement : Constrain dihedral angles between the pyrazole and benzothiazole rings during SHELXL refinement .
Experimental Design Considerations
Q. What controls are essential when evaluating this compound’s enzyme inhibition potential?
- Methodological Answer :
- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and solvent-only samples .
- Time-Dependent Activity : Pre-incubate the compound with enzymes to distinguish reversible vs. irreversible binding .
- Substrate Competition : Vary ATP concentrations in kinase assays to confirm competitive inhibition mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
